molecular formula C11H8N2O2 B1361187 5-Phenylpyrimidine-2-carboxylic acid CAS No. 85386-20-5

5-Phenylpyrimidine-2-carboxylic acid

Cat. No. B1361187
Key on ui cas rn: 85386-20-5
M. Wt: 200.19 g/mol
InChI Key: ZONDVYAPHBZSJV-UHFFFAOYSA-N
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Patent
US07485647B2

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid (5.01 g) and phenylboronic acid (3.61 g) in ethylene glycol dimethyl ether (150 ml), 2M aqueous sodium carbonate solution (100 ml) and tetralcistriphenylphosphine palladium (1.42 g) were added and stirred for 5 hours at 80° C. To the reaction liquid aqueous sodium hydrogencarbonate solution was added, diluted with water and washed with diethyl ether. To the aqueous layer 10% aqueous phosphoric acid was added to drop pH of the system to 4, followed by extraction with ethyl acetate, washing with saturated saline, drying over anhydrous sodium sulfate and concentration under reduced pressure. Thus the title compound (3.66 g) was obtained as white crystals. ESI-MS Found:m/z 201[M+H]+ ESI-MS Found:m/z 199[M−H]−
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])O.[Na+]>COCCOC.C(=O)([O-])[O-].[Na+].[Na+].O.[Pd]>[C:11]1([C:2]2[CH:3]=[N:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)O
Name
Quantity
3.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.42 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
To the aqueous layer 10% aqueous phosphoric acid was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
washing with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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